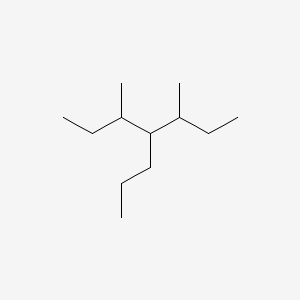

3,5-Dimethyl-4-propylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62185-36-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,5-dimethyl-4-propylheptane |

InChI |

InChI=1S/C12H26/c1-6-9-12(10(4)7-2)11(5)8-3/h10-12H,6-9H2,1-5H3 |

InChI Key |

GKVRDSIZILZQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)CC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dimethyl-4-propylheptane synthesis pathways

An In-depth Technical Guide to the Proposed Synthesis of 3,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of this compound is not well-documented in publicly available scientific literature. The following pathways are proposed based on established organic chemistry principles and analogous reactions. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Its structure presents a unique synthetic challenge due to its steric hindrance and specific branching pattern. This guide outlines two plausible synthetic pathways for obtaining this target molecule: a Grignard-based approach and a reductive coupling strategy. These proposed routes are designed to be robust and utilize readily available starting materials.

Proposed Synthesis Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, focusing on the formation of the key carbon-carbon bonds at the central quaternary carbon.

Pathway 1: Grignard Reaction followed by Dehydration and Hydrogenation

This pathway involves the construction of the carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone, followed by removal of the resulting hydroxyl group and saturation of the alkene.

Logical Relationship Diagram:

Caption: Grignard-based synthesis of this compound.

Data Presentation: Reagents and Conditions for Pathway 1

| Step | Reaction | Starting Materials | Reagents | Solvent | Temperature (°C) |

| 1 | Grignard Reaction | 2-Methyl-3-pentanone, Propyl bromide, Magnesium turnings | Iodine (catalyst) | Diethyl ether | 0 to 35 |

| 2 | Dehydration | 3,5-Dimethyl-4-propylheptan-4-ol | Concentrated Sulfuric Acid | None | 150-180 |

| 3 | Hydrogenation | 3,5-Dimethyl-4-propylhept-3-ene | Hydrogen gas, 10% Palladium on Carbon | Ethanol (B145695) | 25 |

Experimental Protocols for Pathway 1

Step 1: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol via Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Add a solution of propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of propylmagnesium bromide.

-

Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

-

Add a solution of 2-methyl-3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3,5-Dimethyl-4-propylheptan-4-ol

-

Place the crude 3,5-dimethyl-4-propylheptan-4-ol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 150-180 °C. The alkene product, 3,5-dimethyl-4-propylhept-3-ene, will distill as it is formed.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 3,5-Dimethyl-4-propylhept-3-ene

-

Dissolve the purified 3,5-dimethyl-4-propylhept-3-ene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the final product, this compound.

Pathway 2: Reductive Coupling of a Ketone

This pathway involves the coupling of two ketone molecules to form a pinacol (B44631), which is then deoxygenated to form an alkene, followed by hydrogenation.

Logical Relationship Diagram:

Caption: Reductive coupling approach for this compound synthesis.

Data Presentation: Reagents and Conditions for Pathway 2

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) |

| 1 | Pinacol Coupling | 2-Methyl-3-pentanone | Magnesium, Mercuric chloride | Benzene | 80 |

| 2 | Deoxygenation | 3,4-diethyl-3,4-dimethylhexane-2,5-diol | Zinc-Copper couple, Acetic anhydride (B1165640) | Pyridine | 115 |

| 3 | Hydrogenation | 3,4-diethyl-3,4-dimethylhex-2-ene | Hydrogen gas, 10% Palladium on Carbon | Ethanol | 25 |

Experimental Protocols for Pathway 2

Step 1: Synthesis of 3,4-diethyl-3,4-dimethylhexane-2,5-diol (Pinacol Coupling)

-

In a dry flask, amalgamate magnesium turnings with a solution of mercuric chloride in benzene.

-

Add a solution of 2-methyl-3-pentanone in benzene to the activated magnesium.

-

Reflux the mixture for several hours.

-

Cool the reaction and hydrolyze with dilute sulfuric acid.

-

Separate the organic layer, wash with water, dry, and remove the solvent to yield the pinacol.

Step 2: Deoxygenation of the Pinacol

-

Prepare a zinc-copper couple by treating zinc dust with a copper(II) sulfate solution.

-

Reflux the pinacol with the zinc-copper couple and acetic anhydride in pyridine.

-

After the reaction is complete, pour the mixture into ice water and extract with ether.

-

Wash the ether extract with dilute hydrochloric acid, then with a sodium bicarbonate solution, and finally with water.

-

Dry the organic layer and remove the solvent. Purify the resulting alkene by distillation.

Step 3: Hydrogenation of the Alkene

-

Follow the same procedure as in Step 3 of Pathway 1, using the alkene obtained from the deoxygenation step.

Conclusion

The synthesis of this compound, while not explicitly detailed in the literature, can be approached through logical and well-established synthetic methodologies. The Grignard-based pathway is likely the more straightforward and higher-yielding approach. The reductive coupling pathway offers an alternative but may involve more challenging reaction conditions and purification steps. Both proposed pathways provide a solid foundation for the laboratory synthesis of this complex branched alkane. Experimental validation and optimization are necessary to determine the most efficient route.

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the branched alkane, 3,5-Dimethyl-4-propylheptane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates the structure-property relationships.

Core Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As a branched alkane, its molecular structure significantly influences its physical characteristics, distinguishing it from its straight-chain isomer, n-dodecane.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₂₆ | - | [1][2] |

| Molecular Weight | 170.33 | g/mol | [1][2] |

| Boiling Point | 196 | °C | [3][4] |

| Melting Point | -50.8 | °C | (estimate)[3][4] |

| Density | 0.7720 | g/cm³ | [3][4] |

| Refractive Index | 1.4310 | - | [3][4] |

| Solubility in Water | Practically Insoluble | - | Inferred from the properties of dodecane, a C₁₂H₂₆ isomer.[3][5][6] |

| Solubility in Non-Polar Solvents | Soluble | - | Inferred from the properties of dodecane, a C₁₂H₂₆ isomer.[3][5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid alkane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

-

Condensation and Collection: The vapor passes into the condenser, where it is cooled by circulating water and condenses back into a liquid, which is then collected in the receiving flask.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A pycnometer, a flask with a precise volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid alkane are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid alkane, its non-polar nature dictates its solubility.

Methodology: Visual Miscibility Test

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, hexane, toluene).

-

Procedure: A small, measured volume of this compound is added to a test tube. An equal volume of a selected solvent is then added.

-

Observation: The mixture is agitated and then allowed to stand. The miscibility is observed. If two distinct layers form, the substances are immiscible (insoluble). If a single, clear phase results, they are miscible (soluble). This is repeated for all selected solvents. Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar solvents and insoluble in polar solvents like water.[3][5]

Structure-Property Relationship Visualization

The physical properties of an alkane are directly linked to its molecular structure. The following diagram illustrates these relationships for a branched alkane such as this compound.

References

- 1. This compound-3,4,5-triol | C12H26O3 | CID 102249555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H26 | CID 53424942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Solved) - Dodecane, C12H26, is an unbranched alkane. Predict the following:... (1 Answer) | Transtutors [transtutors.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

Stereoisomers of 3,5-Dimethyl-4-propylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 3,5-Dimethyl-4-propylheptane, a saturated acyclic alkane with the chemical formula C₁₂H₂₆. Due to the presence of multiple chiral centers, this molecule exhibits a rich stereochemistry, resulting in several stereoisomers with distinct three-dimensional arrangements. This document will delve into the structural analysis of these isomers, their nomenclature, potential physicochemical properties, and established experimental protocols for their separation and characterization. This information is critical for researchers in fields where molecular chirality plays a crucial role, such as in the development of pharmaceuticals and advanced materials.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain alkane. Its molecular structure contains three chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters is the basis for the existence of multiple stereoisomers.

Identification of Chiral Centers

A thorough analysis of the structure of this compound reveals the presence of three chiral carbons:

-

C3: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain at the C4 position.

-

C4: This carbon is attached to a hydrogen atom, a propyl group (-CH₂CH₂CH₃), the carbon chain extending to the C3 position, and the carbon chain extending to the C5 position.

-

C5: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain at the C4 position.

The presence of three distinct chiral centers leads to a total of 2³ = 8 possible stereoisomers. These eight stereoisomers consist of four pairs of enantiomers.

Stereoisomer Configurations and Nomenclature

The absolute configuration of each chiral center can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. This results in the following eight stereoisomers:

-

(3R, 4R, 5R)-3,5-Dimethyl-4-propylheptane

-

(3S, 4S, 5S)-3,5-Dimethyl-4-propylheptane

-

(3R, 4R, 5S)-3,5-Dimethyl-4-propylheptane

-

(3S, 4S, 5R)-3,5-Dimethyl-4-propylheptane

-

(3R, 4S, 5R)-3,5-Dimethyl-4-propylheptane

-

(3S, 4R, 5S)-3,5-Dimethyl-4-propylheptane

-

(3R, 4S, 5S)-3,5-Dimethyl-4-propylheptane

-

(3S, 4R, 5R)-3,5-Dimethyl-4-propylheptane

These stereoisomers can be grouped into four pairs of enantiomers (mirror images that are not superimposable) and multiple diastereomeric relationships (stereoisomers that are not mirror images).

Physicochemical Properties of Stereoisomers

Enantiomers within a pair will have identical physical properties in an achiral environment, such as boiling point, melting point, density, and refractive index. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers , on the other hand, have different physical and chemical properties. This means that diastereomeric pairs will have distinct boiling points, melting points, solubilities, and chromatographic retention times, which forms the basis for their separation.

The following table summarizes the expected similarities and differences in the physicochemical properties of the stereoisomers of this compound.

| Property | Enantiomeric Pair (e.g., 3R,4R,5R vs. 3S,4S,5S) | Diastereomers (e.g., 3R,4R,5R vs. 3R,4R,5S) |

| Molecular Weight | Identical | Identical |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Refractive Index | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |

| Chromatographic Retention Time (on achiral stationary phase) | Identical | Different |

| Chromatographic Retention Time (on chiral stationary phase) | Different | Different |

Experimental Protocols for Separation and Characterization

The separation of the stereoisomers of this compound presents a significant challenge due to their structural similarities. However, established chromatographic techniques, particularly enantioselective gas chromatography, are well-suited for this purpose.

Enantioselective Gas Chromatography (GC)

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. For non-polar alkanes, modified cyclodextrins are commonly employed as CSPs.

Detailed Methodology:

-

Column Selection: A capillary column coated with a derivatized cyclodextrin, such as octakis(2,6-di-O-methyl-3-O-pentyl)-γ-cyclodextrin, is a suitable choice for the separation of chiral alkanes.

-

Sample Preparation: The mixture of this compound stereoisomers is dissolved in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC Instrument Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to ensure sharp peaks. Injector temperature should be optimized to ensure complete volatilization without degradation (e.g., 250 °C).

-

Carrier Gas: High-purity hydrogen or helium at a constant flow rate or pressure. The linear velocity should be optimized for maximum resolution.

-

Oven Temperature Program: An initial low temperature (e.g., 40-60 °C) is held for a few minutes, followed by a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers within a reasonable time. The slow ramp is crucial for resolving closely eluting stereoisomers.

-

Detector: A flame ionization detector (FID) is typically used for hydrocarbon analysis due to its high sensitivity. Detector temperature should be set higher than the final oven temperature (e.g., 280 °C).

-

-

Data Analysis: The retention times of the separated peaks are used to identify the different stereoisomers. Peak areas can be used for quantitative analysis of the isomeric composition.

Visualization of Stereoisomeric Relationships

The relationships between the eight stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Relationships between the stereoisomers of this compound.

Conclusion

The presence of three chiral centers in this compound gives rise to a complex set of eight stereoisomers. While enantiomeric pairs share identical physical properties in achiral environments, diastereomers exhibit distinct properties that enable their separation. Enantioselective gas chromatography using chiral stationary phases, such as modified cyclodextrins, provides a powerful and established method for the analytical and preparative separation of these stereoisomers. A thorough understanding of the stereochemistry of this molecule is essential for applications where chiral recognition is a critical factor. Further research to obtain experimental data on the specific properties of each stereoisomer would be a valuable contribution to the field.

An In-depth Technical Guide on the Chemical Structure of 3,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of 3,5-Dimethyl-4-propylheptane, a saturated acyclic hydrocarbon. Due to the limited availability of direct experimental data for this specific molecule, this document combines known physical properties with projected spectroscopic data and a plausible synthetic pathway derived from established organic chemistry principles.

Chemical Structure and Properties

This compound is a highly branched alkane with the molecular formula C₁₂H₂₆. Its structure consists of a seven-carbon heptane (B126788) backbone with methyl groups at positions 3 and 5, and a propyl group at position 4.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62185-36-8 | PubChem[1] |

| Boiling Point | 196 °C | ChemicalBook[2] |

| Density | 0.7720 g/mL | ChemicalBook[2] |

| Refractive Index | 1.4310 | ChemicalBook[2] |

| SMILES | CCCC(C(C)CC)C(C)CC | PubChem[1] |

Hypothetical Synthesis Protocol

2.1. Retrosynthetic Analysis

A logical approach to designing the synthesis is to perform a retrosynthetic analysis. The target molecule can be disconnected at one of the C-C bonds formed by the Grignard addition. A suitable disconnection is at the C4-propyl bond.

2.2. Proposed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, Grignard reaction to form a tertiary alcohol, and reduction of the alcohol to the final alkane.

Stage 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added as the solvent. 1-Bromopropane (B46711) is placed in the dropping funnel.

-

Initiation: A small amount of 1-bromopropane is added to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small iodine crystal.

-

Addition: The remaining 1-bromopropane is added dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution of propylmagnesium bromide is used directly in the next step.

Stage 2: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol

-

Reaction Setup: The solution of propylmagnesium bromide is cooled in an ice bath.

-

Addition of Ketone: A solution of 3,5-dimethylheptan-4-one in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour.

-

Workup: The reaction is quenched by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield the crude tertiary alcohol, 3,5-dimethyl-4-propylheptan-4-ol, which can be purified by distillation or chromatography if necessary.

Stage 3: Reduction of 3,5-Dimethyl-4-propylheptan-4-ol to this compound

-

Reaction Setup: The tertiary alcohol is dissolved in a suitable solvent such as diethylene glycol.

-

Addition of Reducing Agent: Hydrazine (B178648) hydrate (B1144303) is added to the solution, followed by the addition of potassium hydroxide (B78521) pellets.

-

Wolff-Kishner Reduction: The mixture is heated to reflux. A distillation head is then fitted, and water and excess hydrazine are distilled off until the reaction temperature reaches approximately 200°C. The reaction is held at this temperature to ensure complete reduction.

-

Workup: The reaction mixture is cooled, and water is added. The product is extracted with pentane (B18724).

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The pentane is removed by distillation to yield the final product, this compound. The product should be purified by fractional distillation.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, its ¹H NMR, ¹³C NMR, and Mass Spectrum can be predicted based on the analysis of similar branched alkanes.

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons and potential diastereotopicity.

-

~0.8-1.0 ppm: A complex multiplet region corresponding to the terminal methyl groups of the ethyl, propyl, and the two methyl substituents.

-

~1.1-1.4 ppm: A broad multiplet region arising from the methylene (B1212753) protons of the ethyl and propyl groups.

-

~1.5-1.8 ppm: A multiplet corresponding to the methine protons at the C3 and C5 positions.

-

~1.9-2.1 ppm: A multiplet for the methine proton at the C4 position, which is expected to be the most deshielded due to its position at a branch point.

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent.

-

~10-25 ppm: Signals for the various methyl carbons.

-

~25-40 ppm: Signals for the methylene carbons.

-

~40-50 ppm: Signals for the methine carbons at C3, C4, and C5.

3.3. Predicted Mass Spectrum

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points to form stable carbocations.

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 170.

-

Major Fragments: Fragmentation is likely to occur alpha to the branching points. The loss of the largest alkyl group at a branch point is often favored.[3] Prominent peaks would be expected from the cleavage of the propyl group, and the various ethyl and methyl groups, leading to a series of fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Complex multiplets in the 0.8-2.1 ppm range. |

| ¹³C NMR | Approximately 12 distinct signals in the 10-50 ppm range. |

| Mass Spec. | Weak or absent molecular ion at m/z 170. Fragmentation pattern dominated by cleavage at branched positions. |

This technical guide provides a foundational understanding of the chemical nature of this compound. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in the synthesis and characterization of this and other highly branched alkanes. Experimental validation of these predictions is encouraged for any future work.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-propylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dimethyl-4-propylheptane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical and chemical properties, including its solubility, are dictated by its nonpolar nature and molecular structure. Understanding the solubility of such compounds is crucial in various applications, including as solvents, in lubrication, and as intermediates in chemical synthesis. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solute.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Approximately 190-193 °C (estimated) |

| Melting Point | Data not available |

| Density | Data not available |

| Polarity | Nonpolar |

Solubility Profile

Theoretical Framework: "Like Dissolves Like"

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Alkanes, such as this compound, are nonpolar molecules and their intermolecular interactions are dominated by weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4][5][6]

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. When an alkane is mixed with a nonpolar solvent, the van der Waals forces are disrupted and new, similar van der Waals forces are formed between the solute and solvent molecules.[1][2][3][5][6] This energetic balance allows for miscibility.

Conversely, when an alkane is mixed with a polar solvent, such as water, the strong hydrogen bonds between the water molecules would need to be broken to accommodate the alkane molecules.[1][2][3][5][6] The weak van der Waals interactions between the alkane and water molecules do not release sufficient energy to overcome the strong hydrogen bonding of water, resulting in very low solubility.[1][2][3][5][6]

Expected Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is summarized in Table 2. It is important to note that this is a qualitative assessment, and the actual quantitative solubility can be influenced by factors such as temperature and the specific isomers of the solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aliphatic Solvents | Hexane, Heptane, Cyclohexane | High / Miscible | Similar nonpolar nature and van der Waals forces. |

| Nonpolar Aromatic Solvents | Toluene, Benzene, Xylene | High / Miscible | Nonpolar character allows for favorable interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | High / Miscible | Generally nonpolar to weakly polar, facilitating dissolution of alkanes. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for interaction with alkanes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | More polar than alkanes, limiting miscibility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low / Immiscible | The polar hydroxyl group and hydrogen bonding dominate, leading to poor miscibility with nonpolar alkanes. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low / Immiscible | Highly polar nature results in unfavorable interactions with nonpolar alkanes. |

Experimental Determination of Solubility

The solubility of a liquid like this compound in an organic solvent can be determined using a variety of methods. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Generalized Shake-Flask Protocol

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Centrifuge (optional)

-

Syringes and filters (if necessary for phase separation)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

4.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial or flask. The excess solute is crucial to ensure that the solution reaches saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the system.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to separate.

-

If a stable emulsion forms or if separation is slow, the mixture can be centrifuged at the same temperature to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase).

-

The concentration of this compound in the aliquot is then determined using a suitable analytical technique. For a volatile compound like this, GC-FID is a common and accurate method.

-

Prepare a series of calibration standards of this compound in the same solvent to quantify the concentration in the saturated solution.

-

4.1.3. Data Interpretation

The experimentally determined concentration of this compound in the saturated supernatant represents its solubility in the chosen organic solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or molarity.

Visualizing Solubility Principles

The following diagram illustrates the conceptual factors influencing the solubility of this compound in different types of solvents.

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility of Alkanes in organic solvents [almerja.net]

- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

The Labyrinth of Twelve Carbons: A Technical Guide to the Discovery and History of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C₁₂H₂₆, represents a fascinating case study in the complexity of organic chemistry. While the linear isomer, n-dodecane, is a well-characterized component of diesel and jet fuels, it is merely one of 355 possible structural isomers.[1] This in-depth technical guide explores the historical journey of the discovery, enumeration, synthesis, and characterization of these isomers, providing a comprehensive resource for researchers in organic synthesis, materials science, and drug development. The subtle variations in the branching of the twelve-carbon backbone give rise to a vast landscape of compounds with distinct physical and chemical properties, the exploration of which has been a continuous challenge and a testament to the advancement of chemical sciences.

The Dawn of Isomerism: Theoretical Enumeration

The story of dodecane isomers begins not in the laboratory, but on paper, with the theoretical challenge of enumerating the possible arrangements of its carbon atoms. The concept of isomerism, where compounds share the same molecular formula but differ in their structural arrangement, was a burgeoning field in the early 20th century.

A seminal moment in this area was the work of Henze and Blair in 1931. They developed a recursive mathematical method to calculate the number of possible structural isomers for alkanes of a given carbon number. To validate their theoretical calculations, they painstakingly drew and manually counted all the possible structures for several alkanes, including the 355 isomers of dodecane. This foundational work provided a roadmap for synthetic chemists, highlighting the vast number of potential targets within the C₁₂H₂₆ family.

Navigating the Synthetic Maze: The Quest for Branched Alkanes

The theoretical prediction of 355 dodecane isomers presented a significant synthetic challenge. The initial focus of organic synthesis was on the preparation of the linear n-alkanes, which could be isolated from petroleum fractions. However, the targeted synthesis of specific branched isomers required the development of new carbon-carbon bond-forming reactions.

Early approaches to the synthesis of branched alkanes were often non-specific and yielded complex mixtures that were difficult to separate. The advent of more controlled synthetic methodologies in the 20th century revolutionized the ability of chemists to construct specific, highly branched structures. Two of the most significant of these are the Wurtz reaction and the Grignard reaction.

Experimental Protocols

The Wurtz reaction, discovered in the mid-19th century, involves the coupling of two alkyl halides in the presence of sodium metal.[2][3] While it has limitations, particularly for the synthesis of unsymmetrical alkanes, it remains a foundational method for creating symmetrical alkanes.[4]

Protocol for a Generic Wurtz Reaction:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to prevent side reactions with the highly reactive sodium metal. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Finely dispersed sodium metal (2 equivalents) is suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) in the reaction flask.[3]

-

Reaction Execution: The alkyl halide (1 equivalent), dissolved in anhydrous ether, is added dropwise from the dropping funnel to the stirred sodium suspension. The reaction is often initiated by gentle warming.

-

Workup and Isolation: After the reaction is complete (typically monitored by the consumption of the sodium metal), the reaction mixture is carefully quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed by distillation, and the resulting alkane is purified by fractional distillation or chromatography.

The Grignard reaction, developed in the early 20th century, is a cornerstone of organic synthesis. It involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile. For the synthesis of branched alkanes, this can be achieved through the coupling of a Grignard reagent with an alkyl halide or through a two-step process involving the reaction with a ketone followed by reduction.[5][6]

Protocol for the Synthesis of 2,2-Dimethyldecane via a Cobalt-Catalyzed Cross-Coupling: [5]

-

Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

-

Reaction Setup: Add anhydrous THF (5 mL) and isoprene (B109036) (2.0 mmol, 2 equiv). Cool the mixture to 0 °C in an ice bath.

-

Grignard Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Alkyl Halide Addition: Add 1-iodooctane (B127717) (1.0 mmol, 1 equiv) dropwise to the stirred solution.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).

-

Extraction and Purification: Extract the mixture with hexanes (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[5]

Characterization: Unmasking the Isomers

The synthesis of a dodecane isomer is only half the battle; its unambiguous identification is equally critical. The development of spectroscopic and chromatographic techniques has been paramount in the characterization of these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating the volatile dodecane isomers based on their boiling points and interactions with the stationary phase of the GC column.[7] The retention time of an isomer is a key identifying feature. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomer, further aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[8][9][10] The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum serve as a unique fingerprint for each isomer, allowing for its definitive structural elucidation.

A Glimpse into the Isomeric Landscape: Physical Properties

The structural diversity of dodecane isomers is mirrored in their physical properties. Branching generally leads to a decrease in boiling point and an increase in the melting point compared to the linear isomer, due to changes in intermolecular forces and crystal packing efficiency. The following table summarizes the available physical property data for a selection of dodecane isomers.

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| n-Dodecane | 216.3 | -9.6 | 0.749 |

| 2-Methylundecane | 210 | - | 0.755 |

| 3-Methylundecane (B86300) | 210.8 | -58 | 0.749 |

| 4-Methylundecane | 211 | - | 0.758 |

| 2,2-Dimethyldecane | 201 | -50.8 | 0.7406 |

| 2,3-Dimethyldecane | 204 | - | 0.757 |

| 2,6-Dimethyldecane | 203 | - | 0.751 |

| 3,7-Dimethyldecane | 206 | - | 0.759 |

| 2,3,4-Trimethylnonane | 200 | -50.8 | 0.7612 |

| 5-Propyloctane | 211 | - | 0.763 |

| 3-Ethylnonane | 186 | - | 0.755 |

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions.[11][12][13][14][15][16][17][18][19][20][21]

Visualizing the Synthetic Logic

The synthesis of complex molecules like the highly branched dodecane isomers can be understood as a logical progression of bond-forming and functional group manipulation steps. The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the synthesis of branched alkanes.

Caption: General synthetic workflows for branched alkanes.

Caption: Logical flow of isomer synthesis and confirmation.

Conclusion

The journey of understanding the 355 isomers of dodecane is a microcosm of the evolution of organic chemistry. From the theoretical predictions of the early 20th century to the sophisticated synthetic and analytical techniques of today, the study of these seemingly simple molecules has pushed the boundaries of chemical science. For researchers, scientists, and drug development professionals, the lessons learned from the synthesis and characterization of these complex alkanes provide a valuable foundation for the design and construction of novel molecules with tailored properties. The vast and largely unexplored chemical space of dodecane isomers continues to offer opportunities for discovery and innovation.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 3. jk-sci.com [jk-sci.com]

- 4. adichemistry.com [adichemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Radiolytic degradation of dodecane substituted with common energetic functional groups - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00998J [pubs.rsc.org]

- 9. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 12. 3-methylundecane [stenutz.eu]

- 13. 4-Methylundecane | C12H26 | CID 520454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 15. webqc.org [webqc.org]

- 16. 3-Ethylnonane | C11H24 | CID 529886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,6-Dimethyldecane | C12H26 | CID 139395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 13150-81-7 CAS MSDS (2,6-DIMETHYLDECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. 17312-44-6 CAS MSDS (2,3-DIMETHYLDECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. Decane, 3,7-dimethyl- (CAS 17312-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. 2,3,4-Trimethylnonane | C12H26 | CID 14694573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Analysis of 3,5-Dimethyl-4-propylheptane: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-4-propylheptane is a highly branched, saturated acyclic hydrocarbon with the chemical formula C₁₂H₂₆. Its complex stereochemistry and numerous possible conformations make it an interesting subject for theoretical investigation. Understanding the conformational landscape, thermodynamic stability, and spectroscopic properties of such molecules is crucial in various fields, including petrochemical engineering, materials science, and as a fragment in larger molecules of pharmaceutical interest.

This whitepaper details a hypothetical, yet methodologically rigorous, theoretical study of this compound. It covers the computational protocols for conformational analysis, determination of physicochemical properties, and prediction of spectroscopic signatures.

Computational Methodology

A multi-tiered computational approach is proposed to balance accuracy and computational cost. The general workflow would involve an initial conformational search using a computationally inexpensive method, followed by higher-level calculations on the most stable conformers.

Conformational Search and Analysis

A thorough exploration of the potential energy surface of this compound is essential to identify its low-energy conformers.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently explores the vast conformational space and identifies a large set of possible conformers.

-

Geometry Optimization and Energy Minimization: The geometries of the identified conformers are optimized at the MM level to find local energy minima.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy, structurally diverse conformers is selected for higher-level quantum mechanical calculations.

Spectroscopic Data for 3,5-Dimethyl-4-propylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 3,5-Dimethyl-4-propylheptane. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using widely accepted algorithms and provide a reasonable approximation of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| CH₃ (terminal methyls of ethyl groups) | ~ 0.8 - 0.9 | Triplet | ~ 7.0 |

| CH₃ (methyls at C3 and C5) | ~ 0.8 - 0.9 | Doublet | ~ 7.0 |

| CH₂ (of ethyl groups) | ~ 1.2 - 1.4 | Multiplet | - |

| CH₂ (of propyl group) | ~ 1.2 - 1.4 | Multiplet | - |

| CH (at C3 and C5) | ~ 1.4 - 1.6 | Multiplet | - |

| CH (at C4) | ~ 1.5 - 1.7 | Multiplet | - |

Note: The proton chemical shifts of alkanes are typically found in the upfield region of the NMR spectrum, usually below 2.0 ppm. The exact chemical shifts and multiplicities are influenced by the complex spin-spin coupling between neighboring protons in this highly branched structure, leading to overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Primary (CH₃) | ~ 10 - 20 |

| Secondary (CH₂) | ~ 20 - 40 |

| Tertiary (CH) | ~ 30 - 50 |

Note: Due to symmetry, some carbon atoms in this compound are chemically equivalent, which would result in fewer than 12 signals in the ¹³C NMR spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] |

| Predicted Molecular Ion (M⁺) | m/z 170 |

| Predicted Major Fragmentation Ions | Fragmentation of alkanes in mass spectrometry typically occurs at points of branching. Common fragments would result from the loss of alkyl radicals such as methyl (loss of 15), ethyl (loss of 29), propyl (loss of 43), and butyl (loss of 57). |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (methylene and methyl) | 1450 - 1470 | Medium |

| C-H bend (methyl) | ~ 1375 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are standard procedures for the analysis of liquid organic compounds like this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified liquid sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by "shimming."

-

For ¹H NMR, a single pulse experiment is typically sufficient. A number of scans (e.g., 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) are required. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in ¹H NMR can be used to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile liquid like this compound, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed. In GC-MS, the sample is first separated from any impurities on the GC column before being introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method for alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. A single drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates (or the ambient atmosphere) is recorded.

-

The salt plates containing the sample are placed in the spectrometer's sample holder.

-

The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

The instrument rapidly acquires multiple scans, which are then averaged.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 3,5-Dimethyl-4-propylheptane

This document provides a comprehensive guide for the qualitative and quantitative analysis of 3,5-Dimethyl-4-propylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Introduction

This compound is a branched alkane, and its analysis is relevant in various fields, including petrochemical and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds like branched alkanes.[1][2] This method offers high sensitivity and specificity, enabling accurate quantification and structural elucidation.[2] The protocol described herein details the sample preparation, GC-MS instrumentation, and data analysis procedures for this compound.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining reliable and reproducible results. The following sections detail the necessary steps from sample preparation to data acquisition.

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient.[3] For more complex matrices, an extraction step may be necessary.[1]

-

Reagents and Materials :

-

Hexane (B92381) (or a similar volatile organic solvent), GC grade or higher.

-

This compound standard.

-

Internal Standard (IS) solution (e.g., deuterated alkane or a different, non-interfering alkane).

-

1.5 mL glass autosampler vials with caps.[4]

-

Micropipettes and tips.

-

Vortex mixer.

-

-

Standard Solution Preparation :

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

-

-

Sample Preparation Protocol (Liquid Samples) :

-

If the sample is a clean solution, dilute it with hexane to bring the expected concentration of this compound into the calibration range.

-

If the sample contains particulates, centrifuge at 3000 rpm for 10 minutes.[3]

-

Transfer 1 mL of the diluted sample (or supernatant) into a 1.5 mL autosampler vial.

-

Add the internal standard.

-

Cap the vial and vortex for 30 seconds to ensure homogeneity.

-

2.2. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Autosampler | Agilent 7693A or equivalent |

| GC Column | Non-polar column such as HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[5] |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[6] |

| Mass Scan Range | 40-300 amu |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation and Analysis

3.1. Qualitative Analysis

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. Branched alkanes typically exhibit characteristic fragmentation patterns, with preferential cleavage at the branching points leading to the formation of stable carbocations.[7] The molecular ion peak for highly branched alkanes may be of low abundance or absent.[7]

Expected Retention Time and Mass Spectrum:

-

Predicted Retention Time : Based on its boiling point and structure, the retention time for this compound on a standard non-polar column is expected to be in the range of 10-12 minutes under the specified conditions.

-

Mass Spectrum Fragmentation : The mass spectrum is predicted to show key fragments resulting from the cleavage at the tertiary carbons.

| m/z (mass/charge) | Predicted Fragment Ion | Significance |

| 170 | [C12H26]+• | Molecular Ion (may be low abundance) |

| 127 | [M - C3H7]+ | Loss of a propyl group |

| 99 | [M - C5H11]+ | Loss of a pentyl group |

| 71 | [C5H11]+ | Pentyl cation fragment |

| 57 | [C4H9]+ | Butyl cation fragment (common in alkanes) |

| 43 | [C3H7]+ | Propyl cation fragment (likely a prominent peak) |

3.2. Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Calibration Curve Data:

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,987 | 151,567 | 0.508 |

| 10 | 155,432 | 152,345 | 1.020 |

| 25 | 380,123 | 149,876 | 2.536 |

| 50 | 765,432 | 151,111 | 5.065 |

| 100 | 1,520,987 | 150,555 | 10.102 |

-

Linearity : A linear regression of this data should yield a correlation coefficient (R²) > 0.995.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted fragmentation of this compound.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.9.2 [people.whitman.edu]

Application Note: Predicted 1H NMR Spectrum Interpretation of 3,5-Dimethyl-4-propylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note details the predicted 1H NMR spectrum of 3,5-dimethyl-4-propylheptane, a saturated hydrocarbon. Understanding the NMR spectrum of such alkanes is fundamental for the structural elucidation of more complex molecules in pharmaceutical and chemical research.

Predicted 1H NMR Data for this compound

The structure of this compound (C12H26) is shown below:

Due to the presence of chiral centers at positions 3 and 5, and the complexity of the branching, the 1H NMR spectrum is expected to show overlapping signals, particularly in the aliphatic region (0.8 - 1.7 ppm). The chemical shifts are influenced by the electronic environment and steric effects. Protons on methyl groups will appear most upfield, followed by methylene (B1212753) protons, and finally methine protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | -CH(3)-H & -CH(5)-H | ~1.5 - 1.7 | Multiplet | 2H |

| b | -CH(4)-H | ~1.3 - 1.5 | Multiplet | 1H |

| c | -CH2(2)-H 2 & -CH2(6)-H 2 | ~1.1 - 1.3 | Multiplet | 4H |

| d | -CH2(propyl)-H 2 | ~1.0 - 1.2 | Multiplet | 2H |

| e | -CH3(1)-H 3 & -CH3(7)-H 3 | ~0.8 - 1.0 | Triplet | 6H |

| f | -CH3(at C3)-H 3 & -CH3(at C5)-H 3 | ~0.8 - 1.0 | Doublet | 6H |

| g | -CH3(propyl)-H 3 | ~0.8 - 1.0 | Triplet | 3H |

Note: The predicted chemical shifts and multiplicities are based on general values for alkanes and may vary depending on the solvent and the specific spectrometer frequency. Due to the structural complexity and potential for diastereotopicity, some signals are predicted as complex multiplets.

Experimental Protocol: 1H NMR Spectroscopy of a Liquid Sample

This protocol outlines the general procedure for acquiring a 1H NMR spectrum of a liquid sample, such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are suitable choices.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A standard 300-500 MHz NMR spectrometer.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for 1H nuclei and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR spectrum interpretation.

This application note provides a framework for understanding the predicted 1H NMR spectrum of this compound and a general protocol for acquiring such data. The interpretation of the spectrum, based on chemical shifts, integration, and multiplicity, is crucial for the structural verification of this and similar aliphatic compounds.

Application Notes and Protocols for the Use of 3,5-Dimethyl-4-propylheptane as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-4-propylheptane as an internal standard (IS) in quantitative analysis, primarily focusing on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications. Due to the limited availability of specific published methods citing this compound, this document presents a representative protocol for the analysis of volatile organic compounds (VOCs) and hydrocarbons, where it serves as a suitable, non-interfering internal standard.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound added in a constant amount to samples, calibration standards, and blanks.[1][2] By comparing the analyte's signal to the internal standard's signal, variations in sample injection volume, solvent evaporation, and instrument response can be corrected, leading to improved accuracy and precision in quantitative analysis.[1][2]

Key criteria for selecting an internal standard include: [2]

-

Chemical Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.

-

Resolution: It must be well-separated chromatographically from all other components in the sample.

-

Non-interference: The internal standard should not react with the sample components or be present in the original sample matrix.

-

Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

Properties of this compound

This compound is a branched alkane with the following properties:

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| Boiling Point | 196°C |

| Density | 0.772 g/cm³ |

| CAS Number | 62185-36-8 |

Its non-polar nature and volatility make it a suitable candidate as an internal standard for the analysis of other non-polar volatile and semi-volatile compounds, such as those found in fuels, essential oils, and environmental samples.

Representative Application: Quantification of Hydrocarbons in a Synthetic Mixture by GC-MS

This section outlines a detailed protocol for the quantification of several hydrocarbon analytes in a synthetic mixture using this compound as an internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

-

Analytes: Toluene, Ethylbenzene, o-Xylene (all analytical grade)

-

Internal Standard: this compound (high purity, >99%)

-

Solvent: Hexane (B92381) (HPLC grade)

-

Glassware: Volumetric flasks, autosampler vials with septa

3.1.2. Preparation of Stock and Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each analyte (Toluene, Ethylbenzene, o-Xylene) in hexane in a 100 mL volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in hexane in a 100 mL volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL) from the internal standard stock solution.

3.1.3. Sample Preparation

For unknown samples, add the internal standard stock solution to a known volume of the sample to achieve the same final concentration of the internal standard as in the calibration standards (20 µg/mL).

3.1.4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

SIM Ions for Quantification:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Toluene | 91 | 92 |

| Ethylbenzene | 91 | 106 |

| o-Xylene | 91 | 106 |

| This compound (IS) | 57 | 43, 71 |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for each analyte and the internal standard.

-

Response Factor (RF) Calculation: For each calibration standard, calculate the response factor relative to the internal standard using the following equation: RF = (Analyte Area / IS Area) * (IS Concentration / Analyte Concentration)

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration for the series of calibration standards. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).

-

Quantification of Unknowns: For the unknown samples, calculate the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve equation to determine the concentration of the analyte in the sample.

Data Presentation

Table 1: Representative Calibration Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 50,000 | 1,000,000 | 0.050 |

| 5 | 255,000 | 1,010,000 | 0.252 |

| 10 | 510,000 | 1,005,000 | 0.507 |

| 25 | 1,270,000 | 998,000 | 1.273 |

| 50 | 2,550,000 | 1,002,000 | 2.545 |

| 100 | 5,100,000 | 999,000 | 5.105 |

Table 2: Example Quantification of an Unknown Sample

| Analyte | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |

| Toluene | 850,000 | 1,005,000 | 0.846 | 16.5 |

| Ethylbenzene | 920,000 | 1,005,000 | 0.915 | 18.2 |

| o-Xylene | 780,000 | 1,005,000 | 0.776 | 15.1 |

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Rationale for using an internal standard to correct for variations.

References

Application Notes and Protocols for the Purification of 3,5-Dimethyl-4-propylheptane by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the purification of 3,5-Dimethyl-4-propylheptane, a highly branched C12 alkane, using fractional distillation. Due to the potential for isomeric impurities with close boiling points arising during synthesis, a high-efficiency fractional distillation is crucial to achieving high purity. This document outlines the physical properties of the target compound and potential impurities, a detailed experimental protocol for fractional distillation, and a workflow diagram for the purification process.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound and its potential isomeric impurities is essential for designing an effective fractional distillation protocol. The boiling point is the most critical parameter for this separation technique.